2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate
Description
Properties
IUPAC Name |
2-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F4N2O2.C2H2O4/c23-19-6-4-16(5-7-19)14-30-15-17-8-10-28(11-9-17)13-21(29)27-20-3-1-2-18(12-20)22(24,25)26;3-1(4)2(5)6/h1-7,12,17H,8-11,13-15H2,(H,27,29);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFBCDIBWZCTOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)F)CC(=O)NC3=CC=CC(=C3)C(F)(F)F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26F4N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate typically involves several key steps. The starting materials include 4-fluorobenzyl bromide and piperidine. These are reacted under specific conditions to form the intermediate product, which is then further reacted with N-(3-(trifluoromethyl)phenyl)acetamide under controlled conditions to yield the final compound. The reaction conditions typically involve solvents such as dichloromethane or tetrahydrofuran, and catalysts like potassium carbonate or sodium hydride, with temperature controls to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. Automation, continuous flow reactors, and advanced purification techniques are often employed to produce large quantities with high consistency and quality. These methods ensure that the compound is manufactured at a scale suitable for its various applications, while maintaining stringent quality control standards.
Chemical Reactions Analysis
Types of Reactions It Undergoes
The compound 2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate is known to undergo several types of chemical reactions, including:
Oxidation: : It can be oxidized under appropriate conditions, often involving reagents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: : It is capable of undergoing nucleophilic and electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents (potassium permanganate, hydrogen peroxide), reducing agents (lithium aluminum hydride, sodium borohydride), and various catalysts and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation might yield compounds with additional oxygen functionalities, while reduction could result in products with increased hydrogen content.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate is used as a precursor in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology
Biologically, this compound is studied for its interactions with various biomolecules. Its fluorinated and trifluoromethyl groups are known to influence biological activity, making it a compound of interest in biochemical research.
Medicine
In medicine, research into this compound includes exploring its potential therapeutic effects. Its unique structure may offer benefits in drug design, particularly in targeting specific molecular pathways.
Industry
Industrial applications of this compound include its use in the development of new materials and catalysts. Its chemical properties make it suitable for various industrial processes that require specific reactivity and stability.
Mechanism of Action
The mechanism by which 2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate exerts its effects is related to its interaction with molecular targets and pathways. The presence of the fluorobenzyl and trifluoromethyl groups allows it to interact with specific proteins and enzymes, potentially inhibiting or modifying their activity. These interactions are crucial in understanding its biological effects and potential therapeutic applications.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Pharmacological Comparisons
*Estimated based on structural analysis.
Key Findings from Comparative Studies
A. Piperidine-Based Acetamides
- Target Compound vs. KAT-I-91B: Both share a piperidine-acetamide backbone. The 3-(trifluoromethyl)phenyl group in the target compound could increase receptor-binding affinity through hydrophobic interactions relative to KAT-I-91B’s 3-chloro-2-methylphenyl group .
B. Fluorinated Substituents
- The 4-fluorobenzyl group in the target compound contrasts with ortho/meta-fluoro isomers in fentanyl analogs (). Para-fluoro substitution often improves metabolic stability and reduces off-target effects compared to ortho/meta positions .
C. Oxalate Counterion
- The oxalate salt in the target compound and ’s derivative improves aqueous solubility and crystallinity, critical for formulation. However, oxalate may limit bioavailability in acidic environments .
Biological Activity
The compound 2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate is a synthetic organic molecule with potential therapeutic applications. Its complex structure suggests various biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula: C24H26F4N2O6
- Molecular Weight: 514.5 g/mol
- CAS Number: 1396768-17-4
Biological Activity Overview
The biological activity of the compound has been assessed through various studies, focusing on its antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance:
-
In vitro Evaluation Against Bacteria:
- The compound was tested against Staphylococcus aureus and methicillin-resistant strains (MRSA). Results indicated that compounds with a trifluoromethyl group exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) reported around 12.9 µM for effective analogs .
- The bactericidal properties were confirmed, as the minimum bactericidal concentration (MBC) values were equal to MIC values, indicating robust antimicrobial efficacy .
- Mechanism of Action:
Anti-inflammatory Activity
The anti-inflammatory potential of similar compounds has also been investigated:
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NF-κB Pathway Inhibition:
- Compounds related to this class have shown the ability to attenuate lipopolysaccharide-induced activation of NF-κB, a key transcription factor in inflammatory responses. This suggests that the compound may modulate inflammatory signaling pathways effectively .
- Specific analogs demonstrated a reduction in NF-κB activation by approximately 9%, indicating moderate anti-inflammatory effects .
- Cytotoxicity Studies:
Table 1: Summary of Biological Activities
Case Studies
Research has documented the efficacy of similar compounds in clinical settings:
-
Clinical Isolates Study:
- A study evaluated the effectiveness of various piperidine derivatives against clinical isolates of MRSA. The results supported the hypothesis that structural modifications (such as trifluoromethyl substitutions) enhance antimicrobial activity, leading to promising outcomes in treating resistant infections .
- Inflammation Model:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
